molecular formula C16H16Cl2N2O3 B13872529 ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

Cat. No.: B13872529
M. Wt: 355.2 g/mol
InChI Key: GGTQAVGKHZANCE-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group attached to a phenyl ring substituted with amino and methoxy groups, as well as dichlorophenyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzyl chloride with 2-amino-4-hydroxybenzoic acid to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl N-(2,4-dichlorophenyl)carbamate
  • 4-methoxyphenethylamine
  • Indole derivatives

Uniqueness

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16Cl2N2O3

Molecular Weight

355.2 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C16H16Cl2N2O3/c1-2-22-16(21)20-15-6-4-12(8-14(15)19)23-9-10-7-11(17)3-5-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21)

InChI Key

GGTQAVGKHZANCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

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